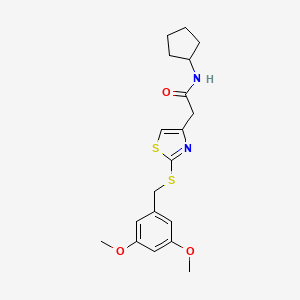

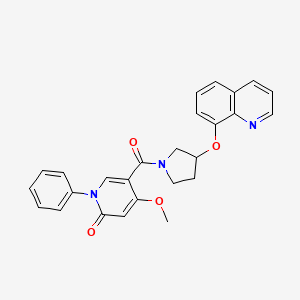

![molecular formula C15H18F3NO4S B2833420 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone CAS No. 285986-94-9](/img/structure/B2833420.png)

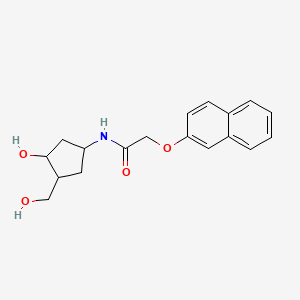

1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a type of medicament used for acute migraine with or without visual disturbances . It has a molecular formula of C15H18F3NO4S , and its average mass is 365.368 Da .

Synthesis Analysis

The synthesis of such compounds often involves the use of trifluoromethyl ketones (TFMKs), which are valuable synthetic targets in their own right and as synthons in the construction of fluorinated pharmacons . The synthesis process often involves various methods to introduce this functionality .Molecular Structure Analysis

The trifluoromethyl group in the compound has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . This group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Chemical Reactions Analysis

The trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group. This can be used to adjust the steric and electronic properties of a lead compound, or to protect a reactive methyl group from metabolic oxidation .Physical And Chemical Properties Analysis

The compound has properties like melting point, boiling point, density, molecular formula, molecular weight, and physical properties . It also has a mono-isotopic mass of 365.090851 Da .科学的研究の応用

Chemical Reactions and Synthesis

- This chemical compound is involved in the preparation of organosulfonyloxy derivatives of 1,2-benziodoxol-3(1H)-one, which are used in various chemical reactions. These derivatives can be prepared in high yield by reacting 1-hydroxybenziodoxoles with corresponding sulfonic acids, leading to microcrystalline solids. They are useful in reactions with alkynyltrimethylsilanes to afford alkynyliodonium triflates or beta-(trifluoromethanesulfonyloxy)alkenyliodonium triflates (Zhdankin et al., 1996).

Novel Reagents and Synthesis Processes

- The compound plays a role in creating new reagents like 2-(trifluoromethylsulfonyloxy)pyridine (TFOP), useful in synthesizing ketones from carboxylic acids and aromatic hydrocarbons. TFOP has shown efficiency in converting benzoic acid and aromatic hydrocarbons into corresponding benzophenones (Keumi et al., 1988).

Material Science and Polymer Development

- In material science, a compound similar to 1-(2-Hydroxy-3-{[3-(trifluoromethyl)benzyl]sulfonyl}propyl)-2-pyrrolidinone is used in developing photosensitive poly(benzoxazole) (PBO) precursors. These precursors, containing 30 wt% of a photosensitive compound, showed good sensitivity and contrast when exposed to ultraviolet light, making them useful in photolithography (Ebara et al., 2002).

Advanced Chemical Synthesis

- The compound is utilized in the synthesis of prolines bearing fluorinated one-carbon units. This includes the preparation of N-[3-(Trifluoromethyl)homoallyl]sulfonamides, which undergo intramolecular addition reactions, leading to the formation of 2-substituted 4-(trifluoromethyl)- or 4-(difluoromethylene)pyrrolidines. This method offers a way to synthesize optically active prolines with fluorinated groups at specific positions (Nadano et al., 2006).

作用機序

Safety and Hazards

将来の方向性

The future directions of this compound could involve further exploration of its medicinal uses, particularly in the treatment of migraines . Additionally, the trifluoromethyl group’s use as a bioisostere to create derivatives could be further explored to adjust the steric and electronic properties of lead compounds .

特性

IUPAC Name |

1-[2-hydroxy-3-[[3-(trifluoromethyl)phenyl]methylsulfonyl]propyl]pyrrolidin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18F3NO4S/c16-15(17,18)12-4-1-3-11(7-12)9-24(22,23)10-13(20)8-19-6-2-5-14(19)21/h1,3-4,7,13,20H,2,5-6,8-10H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSXHRECOOHVMOU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)CC(CS(=O)(=O)CC2=CC(=CC=C2)C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18F3NO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

365.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

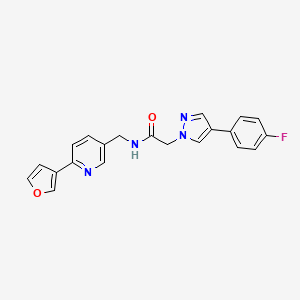

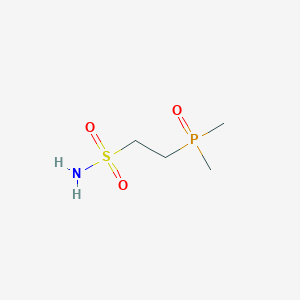

![2-Chloro-N-[2-[(1-cyanocyclopropyl)methylamino]-2-oxoethyl]propanamide](/img/structure/B2833341.png)

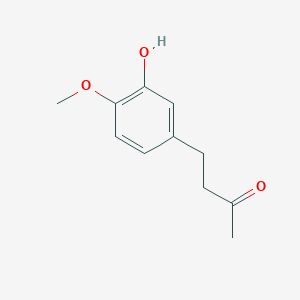

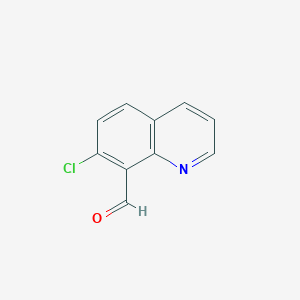

![Sodium 3-[(tert-butoxy)carbonyl]-1,2-oxazole-5-carboxylate](/img/structure/B2833345.png)

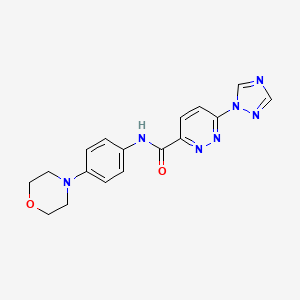

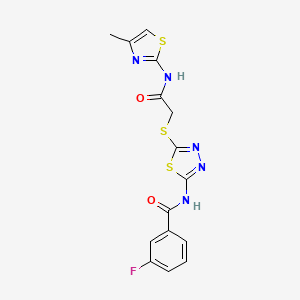

![1-(2-chlorophenyl)-N-[4-fluoro-3-(prop-2-enoylamino)phenyl]pyrazole-4-carboxamide](/img/structure/B2833346.png)

![3-[[(7-Hydroxy-2-oxo-2H-1-benzopyran-3-yl)carbonyl]amino]-D-alanine hydrocholoride](/img/structure/B2833355.png)